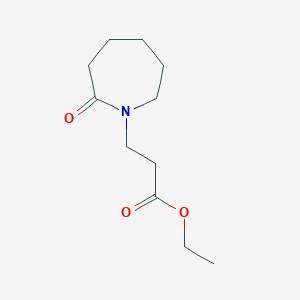

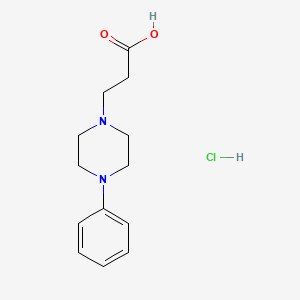

Ethyl 3-(2-oxoazepan-1-yl)propanoate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

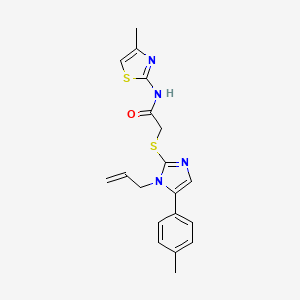

Ethyl 3-(2-oxoazepan-1-yl)propanoate, also known as ethyl 3-oxazepan-1-ylpropanoate, is an organic compound that is used in a variety of scientific research applications. It is a simple ester of propanoic acid, and it is often used as a synthetic intermediary in the synthesis of various compounds. It is also used in the study of biochemical and physiological processes, as well as in laboratory experiments.

科研应用

Polymorphism in Pharmaceutical Compounds

Research on polymorphism, as seen in the study of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, highlights the challenges and importance of characterizing different crystalline forms of pharmaceutical compounds. Polymorphism can significantly affect the drug's bioavailability, stability, and solubility. Techniques such as spectroscopic and diffractometric analyses are crucial for identifying and characterizing these forms, which could be relevant to the study of "Ethyl 3-(2-oxoazepan-1-yl)propanoate" in pharmaceutical applications (Vogt et al., 2013).

Enzyme-catalyzed Synthesis

The enzyme-catalyzed synthesis of chiral compounds, such as the production of (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates, demonstrates the efficiency and enantioselectivity achievable in synthesizing bioactive molecules. This approach could potentially be applied to the synthesis of chiral derivatives of "Ethyl 3-(2-oxoazepan-1-yl)propanoate" for pharmaceutical applications (Brem et al., 2010).

Atmospheric Reactivity and Environmental Impact

Studies on the atmospheric degradation of compounds similar to "Ethyl 3-(2-oxoazepan-1-yl)propanoate" provide insights into their environmental impact, particularly in terms of their reactivity with atmospheric radicals and their potential to contribute to air pollution and climate change. Such research is essential for assessing the environmental safety of chemical compounds before widespread use (Aranda et al., 2021).

Catalytic Conversion Processes

Investigations into the catalytic conversion processes, like the conversion of 2,3-butanediol to butenes, shed light on the pathways and mechanisms involved in transforming organic compounds into valuable chemicals or fuels. Understanding these processes can aid in the development of more efficient and sustainable chemical production methods, potentially applicable to derivatives of "Ethyl 3-(2-oxoazepan-1-yl)propanoate" (Zheng et al., 2018).

Bioreduction and Chiral Intermediates

The stereoselective bioreduction of compounds to produce key chiral intermediates, as in the production of ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate, a critical intermediate for the antidepressant drug duloxetine, illustrates the importance of biocatalysis in creating high-value pharmaceuticals. This methodology could be explored for producing enantiomerically pure compounds related to "Ethyl 3-(2-oxoazepan-1-yl)propanoate" for therapeutic uses (Ren et al., 2019).

Safety And Hazards

性质

IUPAC Name |

ethyl 3-(2-oxoazepan-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-15-11(14)7-9-12-8-5-3-4-6-10(12)13/h2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDLVODRPFYVGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCCCCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-oxoazepan-1-yl)propanoate | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

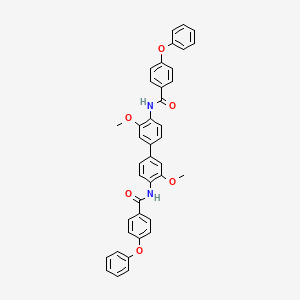

![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2650496.png)

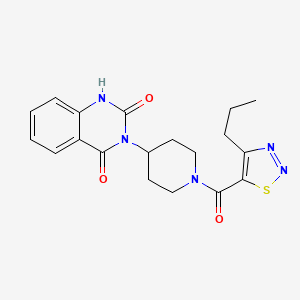

![2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2650497.png)

![7-chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650498.png)

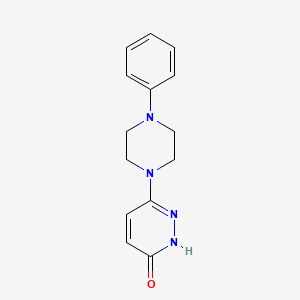

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2650507.png)